

(R)-TCO-OH for beginners in chemical biology

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Compound of Interest

Compound Name: (R)-TCO-OH

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An In-Depth Technical Guide to (R)-TCO-OH for Chemical Biology

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of (R)-TCO-OH, a key reagent in the field of bioorthogonal chemistry. We will delve into its core properties, the underlying reaction mechanism, its diverse applications, and provide detailed experimental protocols.

Introduction to (R)-TCO-OH

(R)-TCO-OH, or (R)-(E)-cyclooct-4-en-1-ol, is a derivative of trans-cyclooctene (TCO), a highly strained alkene that has become an invaluable tool in chemical biology.^[1] Its significance lies in its ability to undergo extremely rapid and selective "click" reactions within complex biological environments. The "(R)" designation refers to the specific stereochemistry of the molecule, which can influence its reactivity and stability.

The core structure features two key components:

- **The Trans-Cyclooctene (TCO) Moiety:** This strained eight-membered ring is the reactive component. The high ring strain of the trans-double bond allows it to readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.^[2]
- **The Hydroxyl (-OH) Group:** This functional group provides a convenient handle for chemists to attach (R)-TCO-OH to other molecules of interest, such as proteins, antibodies, small molecule drugs, or imaging agents, through standard conjugation chemistry.^[2]

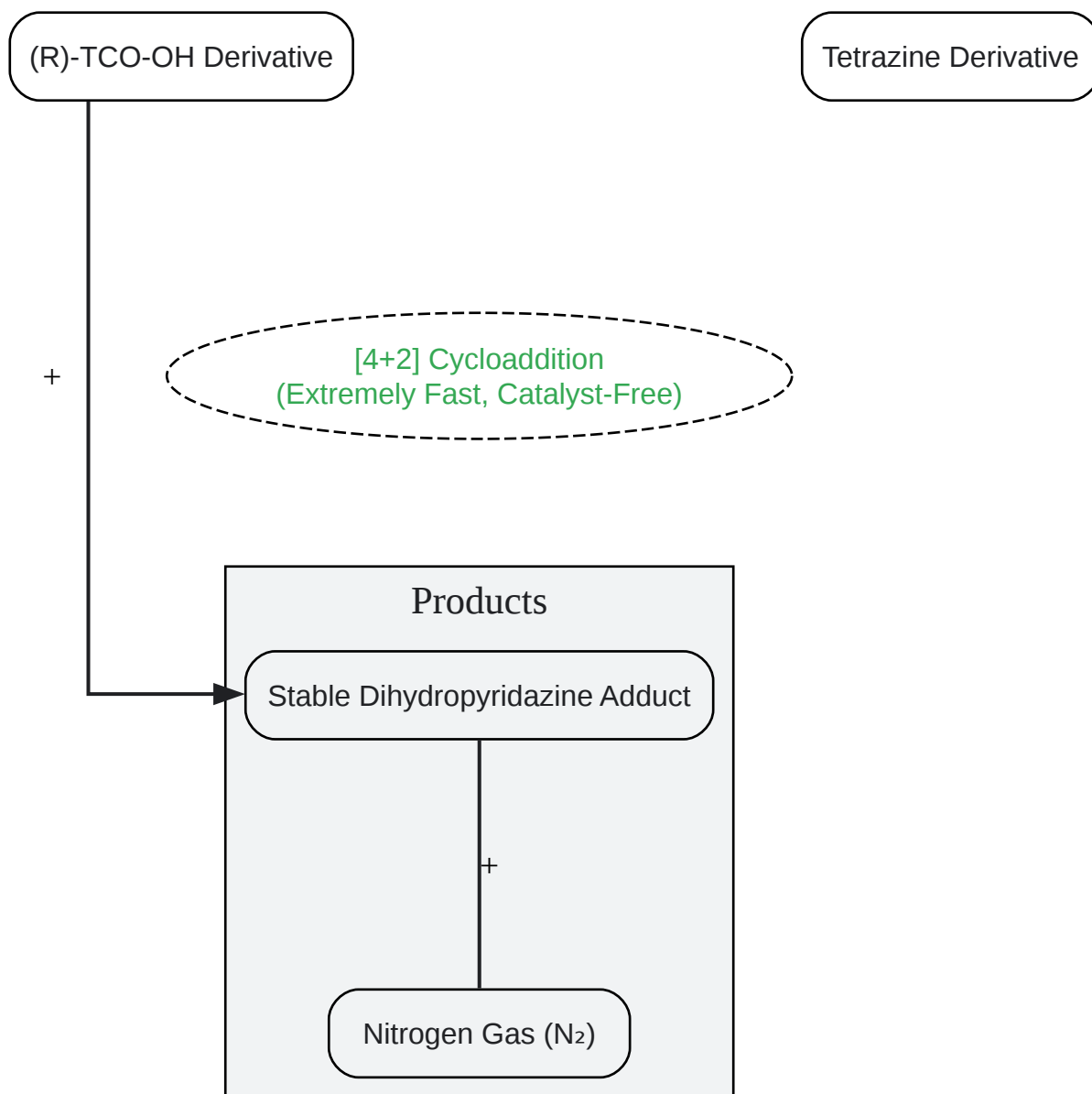
This combination makes **(R)-TCO-OH** a versatile building block for creating sophisticated molecular probes and therapeutic constructs.

The Core Reaction: TCO-Tetrazine Ligation

The primary application of **(R)-TCO-OH** revolves around its reaction with tetrazine (Tz) derivatives. This reaction, known as the TCO-tetrazine ligation, is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] It is considered one of the fastest and most efficient bioorthogonal reactions discovered to date.

The key characteristics of this reaction are:

- **Exceptional Speed:** The reaction kinetics are remarkably fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This allows for labeling at very low concentrations, which is crucial for in vivo applications.
- **Bioorthogonality:** The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups found in biological systems, such as amines or thiols.
- **Biocompatibility:** The reaction proceeds under physiological conditions (aqueous environment, neutral pH, room temperature) and does not require toxic catalysts like copper, making it ideal for live-cell and in vivo studies.
- **Irreversibility:** The reaction forms a stable covalent bond and releases nitrogen gas (N₂) as the only byproduct, driving the reaction to completion.



Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

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Caption: The TCO-tetrazine IEDDA reaction mechanism.

Quantitative Data: Reactivity and Stability

The performance of TCO derivatives is primarily defined by their reaction kinetics and stability. The choice of a specific TCO isomer can be critical, as reactivity and stability are often

inversely correlated. More strained, and thus more reactive, TCOs can be less stable and prone to isomerization to their less reactive cis-cyclooctene form.

TCO Derivative	Second-Order Rate Constant (k_2) with Tetrazines ($M^{-1}s^{-1}$)	Notes
Parent TCO	$\sim 2.0 \times 10^3$	The foundational TCO derivative, demonstrating good reactivity and biocompatibility.
TCO conjugated to CC49 antibody	$\sim 1.3 \times 10^4$	Shows high reactivity even when conjugated to a large biomolecule at 37°C.
d-TCO (syn-diastereomer)	$\sim 3.66 \times 10^5$	A more strained and highly reactive derivative, demonstrating improved stability over s-TCO.
s-TCO (conformationally strained)	$> 1.0 \times 10^6$	Among the fastest TCOs, but can be less stable and prone to deactivation upon long-term storage.

Key Applications in Chemical Biology and Drug Development

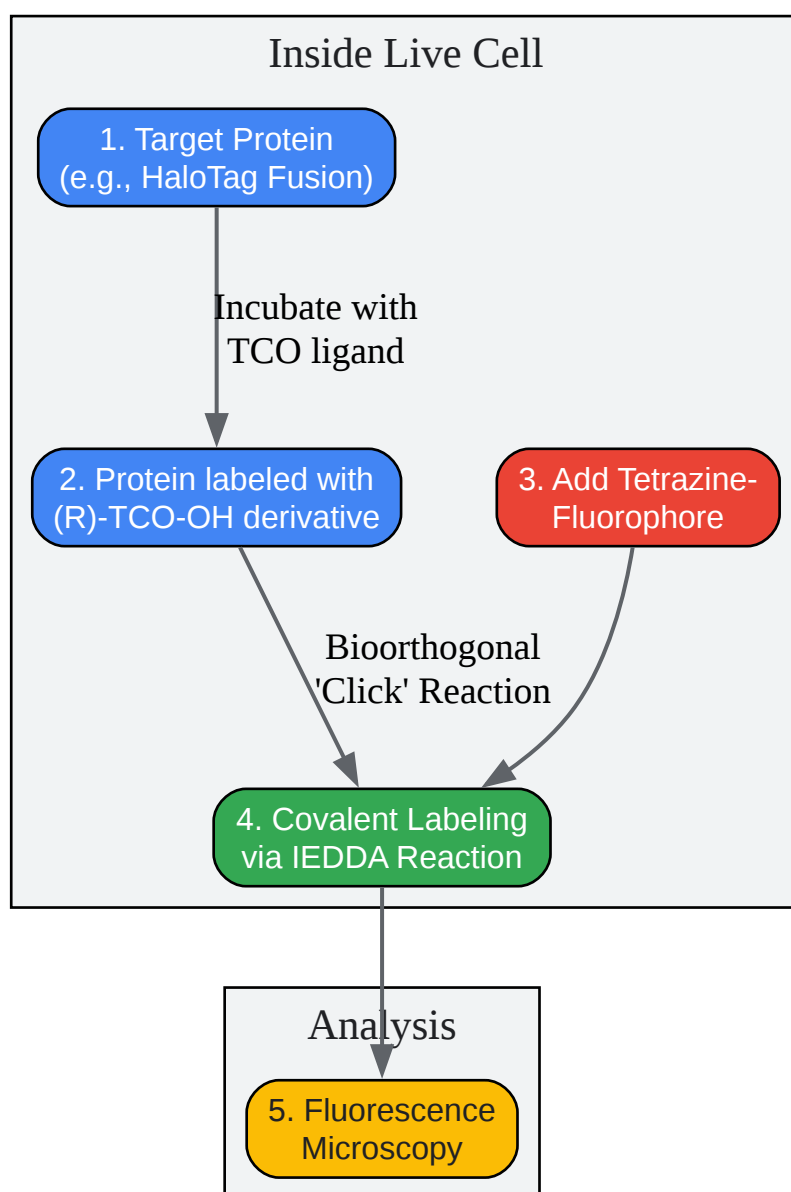
The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.

Bioconjugation and Labeling

(R)-TCO-OH is an excellent tool for covalently linking molecules. After attaching TCO-OH to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag (e.g., a fluorescent dye, a drug payload, or another protein). This modular approach simplifies the synthesis of complex bioconjugates.

Live-Cell Imaging

The bioorthogonality and fast kinetics of the TCO-tetrazine reaction are ideal for imaging dynamic processes in living cells. A common strategy involves genetically encoding a protein with a tag that can be labeled with a TCO derivative. A tetrazine-functionalized fluorophore is then added to the cell media, which "clicks" onto the TCO-labeled protein, allowing for real-time visualization with minimal background signal.



Workflow for Live-Cell Imaging

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Caption: A typical workflow for live-cell protein imaging.

Chemical Proteomics

TCO-tetrazine chemistry is used to study protein interactions and functions. For instance, a small molecule drug can be functionalized with a TCO group. After introducing it to cells, it binds to its protein targets. A tetrazine-biotin probe can then be added, which attaches to the TCO-tagged drug. The entire complex can then be pulled down using streptavidin beads and the target proteins identified by mass spectrometry.

Drug Delivery and PROTACs

In drug delivery, this chemistry is used for pretargeting strategies, where a TCO-labeled antibody is first administered to target a specific tissue (e.g., a tumor). After the antibody has accumulated at the target and cleared from circulation, a tetrazine-linked drug is administered, which then rapidly localizes to the tumor by reacting with the TCO-antibody, minimizing systemic toxicity.

Furthermore, **(R)-TCO-OH** serves as a linker for constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.

Experimental Protocols

This section provides a generalized protocol for labeling a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester and subsequently reacting it with a tetrazine derivative.

Materials:

- Biomolecule (e.g., protein) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
- TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM).
- Tetrazine derivative (dissolved in a compatible solvent).

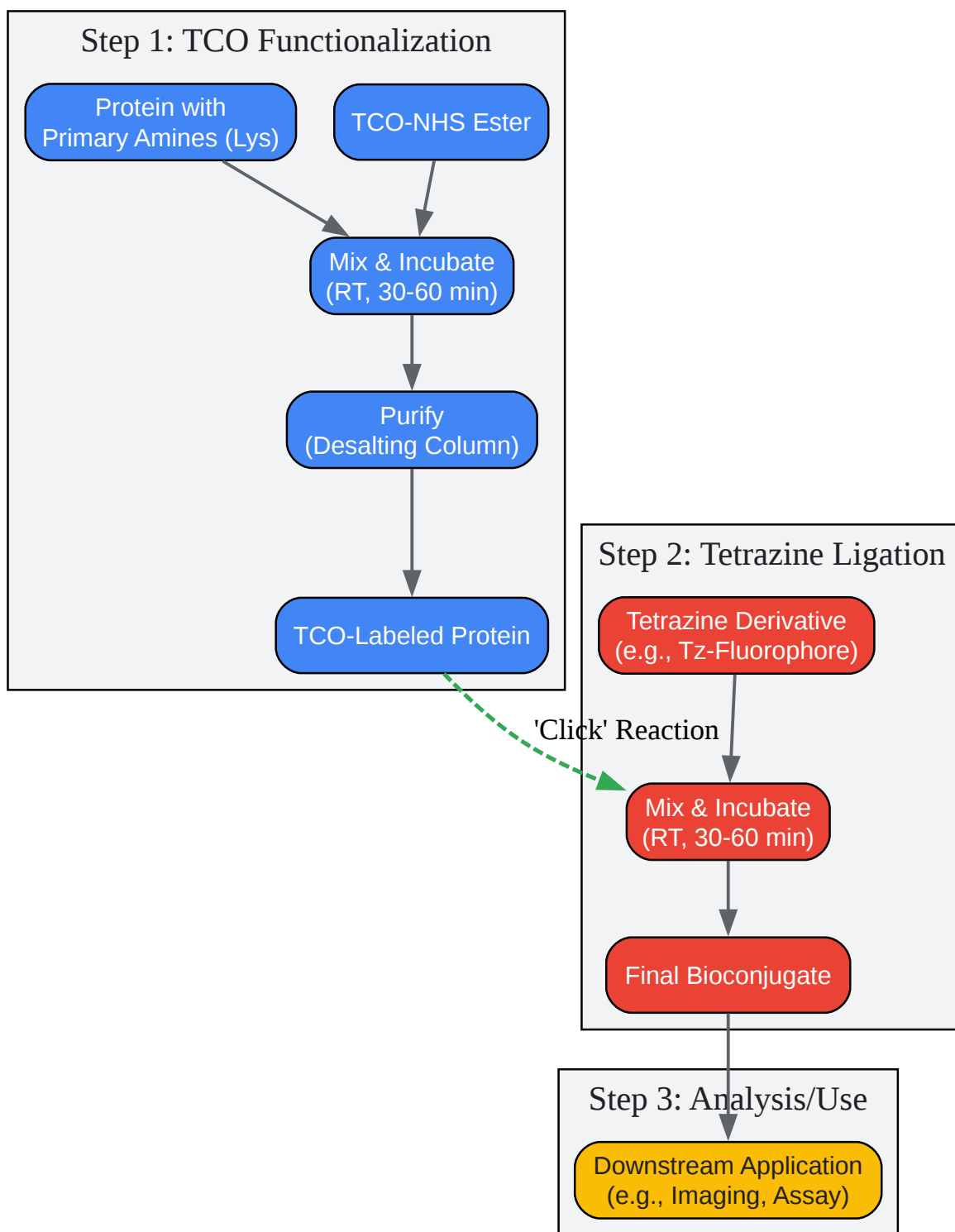
- Desalting spin columns for purification.

Protocol: Protein Labeling with TCO-NHS Ester

- Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris). Exchange into PBS if necessary. The protein concentration should ideally be 1-5 mg/mL.
- Reaction Setup: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. For example, for 1 nmol of protein, add 10-20 nmol of the TCO reagent.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions. The resulting solution contains the TCO-labeled protein.

Protocol: TCO-Tetrazine Ligation

- Reaction Setup: To the purified TCO-labeled protein solution, add the tetrazine derivative. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine is often recommended to ensure complete consumption of the TCO-labeled protein.
- Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For in vivo or live-cell applications, the reaction will proceed under physiological conditions.
- Analysis: The resulting bioconjugate is now ready for use or further purification if needed (e.g., by size-exclusion chromatography). The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color or by using analytical techniques like SDS-PAGE or mass spectrometry.



General Bioconjugation Workflow

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Caption: Step-by-step experimental workflow for bioconjugation.

Conclusion

(R)-TCO-OH and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers. The combination of a stable handle for derivatization with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools. From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics, the applications of **(R)-TCO-OH** continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.

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